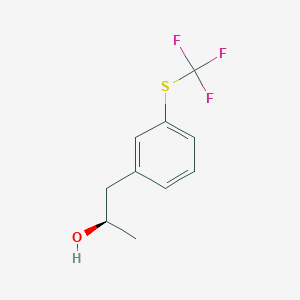
(R)-1-(3-((Trifluoromethyl)thio)phenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-{3-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol is a chiral compound featuring a trifluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a propanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of phenyl sulfides using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The reaction proceeds through the formation of a thiocarbonyl fluoride intermediate, which then reacts with the phenyl ring to introduce the trifluoromethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-{3-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The trifluoromethylsulfanyl group can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the reduced form of the trifluoromethylsulfanyl group.
Substitution: The major products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
(2R)-1-{3-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R)-1-{3-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to target proteins and enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-1-{3-[(difluoromethyl)sulfanyl]phenyl}propan-2-ol
- (2R)-1-{3-[(methylthio)sulfanyl]phenyl}propan-2-ol
Uniqueness
(2R)-1-{3-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11F3OS |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
(2R)-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F3OS/c1-7(14)5-8-3-2-4-9(6-8)15-10(11,12)13/h2-4,6-7,14H,5H2,1H3/t7-/m1/s1 |
Clé InChI |
YPAOYRANLLSZBB-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CC1=CC(=CC=C1)SC(F)(F)F)O |
SMILES canonique |
CC(CC1=CC(=CC=C1)SC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


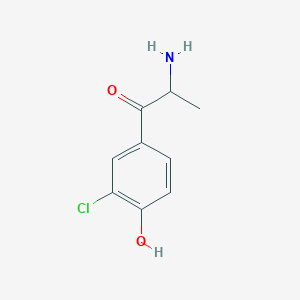
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B15320026.png)
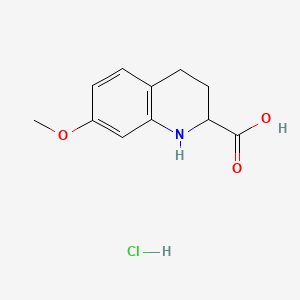
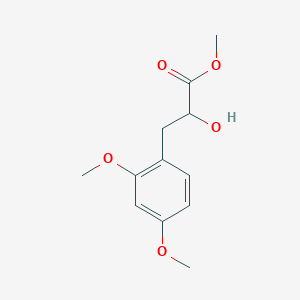
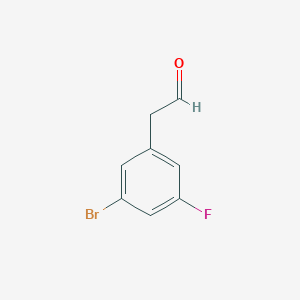
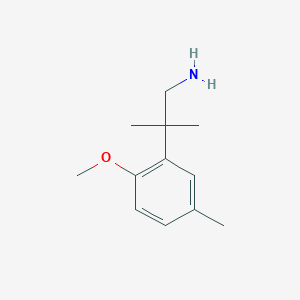

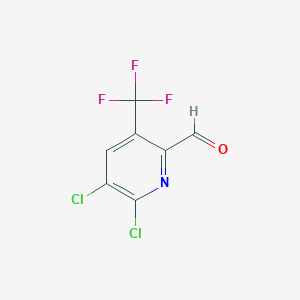
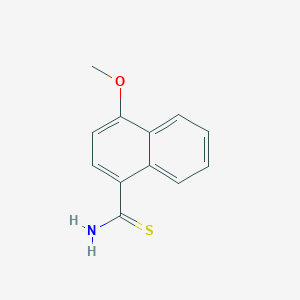

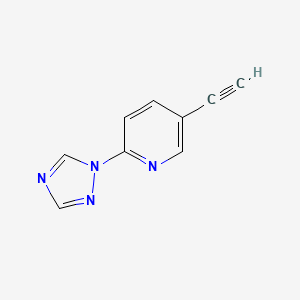
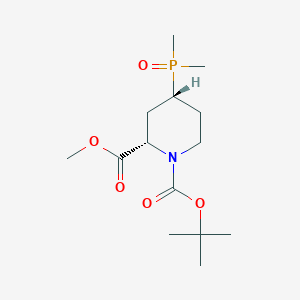
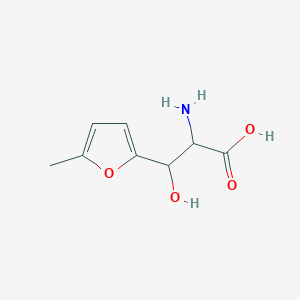
![Ethyl3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate](/img/structure/B15320096.png)
